Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-22-14(20)10-24-17-18-13-8-9-23-15(13)16(21)19(17)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIODTQHOJGYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action would typically involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, depending on the specific targets involved .
Pharmacokinetics would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these processes .
The result of the compound’s action would be changes at the molecular and cellular levels. These could include changes in gene expression, enzyme activity, signal transduction, and more .
The action environment, including factors like pH, temperature, presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Biological Activity
Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core substituted with a p-tolyl group and an ethyl acetate moiety. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. The presence of the thioacetate group enhances the interaction with microbial membranes.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. This compound may induce apoptosis in various cancer cell lines through the modulation of signaling pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : Interaction with various receptors could modulate cellular responses and signaling cascades associated with disease processes.
Antimicrobial Activity
A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In a recent evaluation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis via caspase activation .
Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties revealed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. For example, highlights that reactions often use aprotic solvents (e.g., DMF or THF) under nitrogen to prevent oxidation. Catalysts like sodium ethoxide () or acid/base conditions () are critical for cyclization and thioacetate coupling. To optimize yield, researchers should monitor reaction progress via TLC or HPLC () and employ recrystallization from ethanol or methanol for purification .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the presence of key functional groups, such as the p-tolyl substituent (aromatic protons at δ 7.2–7.4 ppm) and the thioacetate moiety (δ 3.5–4.0 ppm for CH2 groups). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) bonds. and emphasize cross-referencing spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What strategies address solubility challenges during in vitro bioactivity assays?
Poor aqueous solubility is common for lipophilic thienopyrimidines. recommends using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion. Alternatively, derivatization with polar groups (e.g., hydroxyl or carboxylate) can improve solubility without compromising bioactivity .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. For example, the thienopyrimidine core may exhibit keto-enol tautomerism, altering peak positions. suggests using 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations and confirm connectivity. If impurities persist, repurification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .
Q. What experimental approaches identify the biological targets of this compound?
Target deconvolution requires a combination of in silico and in vitro methods. Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or Wnt pathway components (). Follow-up assays, such as kinase inhibition profiling or thermal shift assays, validate binding. For example, notes that thienopyrimidines inhibit Wnt/β-catenin signaling (IC50 ~25 nM), which can be confirmed via luciferase reporter gene assays .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
SAR studies should focus on modifying the p-tolyl group () and thioacetate linker. demonstrates that electron-withdrawing substituents (e.g., trifluoromethyl) enhance metabolic stability, while bulky groups (e.g., cyclohexyl) may improve target selectivity. Computational tools like MOE or Schrödinger Suite can predict ADMET properties and prioritize synthetic targets .
Q. What methodologies elucidate the mechanism of action in cellular models?
Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify differentially expressed genes/proteins post-treatment. suggests coupling these with pathway analysis (e.g., KEGG, Reactome) to map affected pathways. For mechanistic validation, CRISPR knockouts or siRNA silencing of candidate targets (e.g., β-catenin) are critical .
Q. How do crystallographic challenges affect structural refinement of this compound?
Thienopyrimidines often form twinned crystals or exhibit disorder due to flexible side chains. recommends using SHELXL for refinement, employing restraints for bond lengths/angles and partitioning disordered regions. High-resolution data (≤1.0 Å) from synchrotron sources improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
